molecular formula C8H4BrN3 B6271616 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile CAS No. 2092707-77-0

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile

Cat. No.: B6271616
CAS No.: 2092707-77-0
M. Wt: 222
InChI Key:
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Description

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and cyano groups provide versatile sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

2092707-77-0

Molecular Formula

C8H4BrN3

Molecular Weight

222

Purity

95

Origin of Product

United States

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